2-(5-Fluoropyrimidin-2-yl)benzonitrile

Purity Synthetic Chemistry Procurement

Researchers requiring a compact, fluorinated heterocyclic scaffold for kinase-targeted or agrochemical lead optimization often face supply inconsistency and insufficient purity for reproducible SAR studies. 2-(5-Fluoropyrimidin-2-yl)benzonitrile resolves this as a high-purity building block with quantifiable advantages. - Optimized physicochemical profile: MW 199.18, LogP 2.15, TPSA 49.57 Ų, enabling fragment-based design. - Verified reactivity: The ortho-substituted benzonitrile moiety and 5-fluoropyrimidine core allow Suzuki-Miyaura cross-coupling for rapid analog generation. - Supply reliability: Available at 98% purity with documented GHS safety data, ensuring stoichiometric control for probe synthesis or MOF construction.

Molecular Formula C11H6FN3
Molecular Weight 199.18 g/mol
CAS No. 1637687-38-7
Cat. No. B1408979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoropyrimidin-2-yl)benzonitrile
CAS1637687-38-7
Molecular FormulaC11H6FN3
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C2=NC=C(C=N2)F
InChIInChI=1S/C11H6FN3/c12-9-6-14-11(15-7-9)10-4-2-1-3-8(10)5-13/h1-4,6-7H
InChIKeyDTSXIICPMIVSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Fluoropyrimidin-2-yl)benzonitrile: Overview


2-(5-Fluoropyrimidin-2-yl)benzonitrile (CAS 1637687-38-7) is a fluorinated heterocyclic compound with the molecular formula C₁₁H₆FN₃ and a molecular weight of 199.18 g·mol⁻¹ . It belongs to the class of 5-fluoropyrimidine derivatives, a pharmacologically privileged scaffold found in numerous anticancer, antifungal, and kinase-targeted agents [1]. The compound combines a 5-fluoropyrimidine ring directly attached at the 2-position to a benzonitrile moiety, yielding a compact, low-molecular-weight building block (LogP 2.15, TPSA 49.57 Ų) with favorable physicochemical properties for lead optimization programs . Commercially available at purities up to 98% (Leyan) or 95% (AKSci), it serves as a key intermediate for Suzuki-Miyaura cross-coupling and further derivatization in both pharmaceutical and agrochemical research .

Fluorinated pyrimidine scaffold designed for Suzuki-Miyaura cross-coupling diversification
Available at high purity (98%) to support multi-step synthetic sequences with lower impurity propagation
Compact physicochemical profile (moderate LogP, low TPSA) aligns with lead optimization research
Fully documented GHS hazard classification simplifies laboratory safety planning

Why Fluorinated and Ortho-Substituted Analogs Are Irreplaceable


The 5-fluoropyrimidine core is not a generic heterocycle. The electron-withdrawing fluorine atom at the 5-position modulates the pyrimidine ring's electron density, alters hydrogen-bonding capacity, and significantly impacts metabolic stability relative to the non-fluorinated pyrimidine analog [1]. Furthermore, the ortho-substitution pattern of the benzonitrile on the pyrimidine ring introduces steric constraints that differ markedly from meta- or para-substituted regioisomers, affecting both target binding geometry and downstream derivatization chemistry . Replacing 2-(5-fluoropyrimidin-2-yl)benzonitrile with 2-(pyrimidin-2-yl)benzonitrile (CAS 259541-92-9) eliminates the fluorine-mediated electronic effects and may result in altered CYP450 metabolism, different LogP, and reduced target affinity in programs where the 5-fluoro substitution has been specifically optimized [1]. The following quantitative evidence illustrates these points.

Fluorine electronic effects lost
Replacing with the non-fluorinated pyrimidine analog (CAS 259541-92-9) removes the electron-withdrawing 5-fluoro substituent, which may alter CYP450 metabolism, LogP, and target-binding geometry in optimized programs.
Regioisomeric mismatch
Meta- or para-substituted regioisomers introduce steric constraints that differ from the ortho-benzonitrile pattern, potentially shifting downstream derivatization chemistry and binding interactions.
Safety data gaps in alternatives
The non-fluorinated analog lacks comprehensive GHS hazard documentation, increasing uncertainty in laboratory handling and institutional chemical hygiene compliance.

Comparator-Based Differentiation Evidence


Purity Advantage for Multi-Step Synthesis

The target compound is available at 98% purity from Leyan, compared to 95% minimum purity from AKSci . This 3% absolute purity difference corresponds to a 60% reduction in total impurity burden (from 5% down to 2%), which can be critical in multi-step synthetic sequences where impurities propagate and amplify, leading to reduced overall yield and challenging purification of final products.

Purity advantage
Head-to-head
98% (Leyan) vs 95% (AKSci); impurity burden reduced by 60%
Supports higher synthetic reproducibility in multi-step campaigns
Vendor-specified minimum purity; verify via certificate of analysis
Purity Synthetic Chemistry Procurement

Physicochemical Profile vs. Non-Fluorinated Analog

Relative to the non-fluorinated analog 2-(pyrimidin-2-yl)benzonitrile (CAS 259541-92-9, MW 181.19, density 1.2±0.1 g/cm³, boiling point 275.4±32.0 °C) , the target compound 2-(5-fluoropyrimidin-2-yl)benzonitrile exhibits a higher molecular weight (199.18 vs. 181.19, +18 Da) and an elevated computed LogP (2.15 vs. an estimated ~1.5 based on the 5-fluoropyrimidine fragment LogP of 0.62) [1]. The TPSA (49.57 Ų) and hydrogen bond acceptor count (3) remain identical, but the fluorine atom introduces a strong dipole moment and alters the pKa of the pyrimidine ring, which modulates binding interactions with biological targets [2].

Physicochemical shift
Reported
ΔMW +18 Da; ΔLogP ≈ +0.65 units vs non-fluorinated analog
LogP elevation may support membrane permeability screening context
Computed values from vendor databases; experimental LogP may vary
LogP Physicochemical Properties Drug-Likeness

Suzuki-Miyaura Cross-Coupling Versatility

The target compound can be synthesized via Suzuki-Miyaura cross-coupling of 2-chloro-5-fluoropyrimidine with 2-cyanophenylboronic acid . This modular approach allows systematic variation of both the pyrimidine and benzonitrile components during SAR exploration . In contrast, the non-fluorinated analog 2-(pyrimidin-2-yl)benzonitrile lacks the electron-withdrawing fluorine substituent that activates the pyrimidine ring toward nucleophilic aromatic substitution and cross-coupling, resulting in different reactivity profiles that must be accounted for in process chemistry [1].

Suzuki coupling versatility
Class-level
Modular SAR accessible via 2-chloro-5-fluoropyrimidine coupling; fluorine activates ring for further functionalization
Enables direct SAR expansion without additional activation steps
Reactivity inferred from established 5-fluoropyrimidine electronic effects
Synthetic Route Suzuki Coupling Building Block

Characterized GHS Safety Profile

The target compound carries defined GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is explicitly documented, enabling procurement with appropriate PPE planning. In contrast, safety information for the non-fluorinated analog 2-(pyrimidin-2-yl)benzonitrile (CAS 259541-92-9) is less comprehensively reported in vendor databases . From a procurement and laboratory safety perspective, the availability of a complete GHS classification reduces the risk of unanticipated occupational exposure.

GHS safety documentation
Reported
H302, H315, H319, H335 fully documented; non-fluorinated analog safety data limited
Supports institutional chemical hygiene compliance planning
Safety data based on vendor SDS; local risk assessment recommended
Safety GHS Classification Laboratory Handling

Recommended Research and Industrial Applications


Kinase and HDAC Inhibitor Lead Optimization

The 5-fluoropyrimidine scaffold is a recognized pharmacophore in kinase inhibitor and HDAC inhibitor drug discovery. The target compound's compact size (MW 199.18), favorable LogP (2.15), and the presence of a nitrile group for additional hydrogen bonding make it an attractive starting point for fragment-based drug design or as a core scaffold for lead optimization [1]. Its documented Suzuki-Miyaura coupling accessibility enables rapid analog generation for SAR studies.

Chemical Biology Probe Development

The high purity (98%) and defined GHS safety profile support its use in chemical biology probe synthesis where reproducibility and safety documentation are critical. The compound's fluorine atom can serve as a ¹⁹F NMR probe for monitoring binding events in target engagement studies, a capability absent in the non-fluorinated analog [2].

Agrochemical Fungicide Scaffold Derivatization

5-Fluoropyrimidine derivatives are known to possess fungicidal activity, with patents from Dow AgroSciences describing this scaffold class for crop protection [3]. The target compound, featuring both the 5-fluoropyrimidine core and a benzonitrile substituent, can be further functionalized to explore structure-activity relationships against phytopathogenic fungi.

Fluorinated Linker for Coordination Polymers

The nitrile group and the fluoropyrimidine nitrogen atoms provide multiple coordination sites for metal ions, making this compound a candidate linker building block for metal-organic frameworks (MOFs) or coordination polymers. Its low molecular weight and high purity (98%) support stoichiometric control in polymerization reactions .

Application
Selection Property
Validation Focus
Kinase and epigenetic inhibitor lead optimization research
Suzuki coupling modularity; high purity (98%)
SAR expansion reproducibility; batch-to-batch impurity control
Chemical probe synthesis and target engagement studies
¹⁹F NMR reporter capability; documented GHS profile
Binding event monitoring via fluorine detection; lab safety compliance
Agrochemical fungicide scaffold derivatization research
5-fluoropyrimidine scaffold with benzonitrile substituent
Antifungal activity screening against phytopathogenic fungi
Metal-organic framework (MOF) linker research
Multi-dentate coordination sites (nitrile, pyrimidine N); high purity
Stoichiometric control in polymerization; structural reproducibility
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